![molecular formula C18H19NO4 B5673686 N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide](/img/structure/B5673686.png)
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide involves multi-step chemical reactions, starting from basic organic compounds through processes such as acetylation, ethylation, and condensation. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone by reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide is conducted using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. These studies help in understanding the crystalline structure, molecular bonding, and potential interactions with biological targets. For example, an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its crystal structure and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives are explored through various chemical processes, including chemoselective acetylation and catalytic hydrogenation. These processes are pivotal in synthesizing intermediates for pharmaceutical and other applications, demonstrating the versatility and reactivity of the acetamide group. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as the catalyst, showcasing the compound's synthetic utility (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-9-4-5-10-17(16)23-12-18(21)19-15-8-6-7-14(11-15)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBFYKOOHKVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-ethoxyphenoxy)acetamide |
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